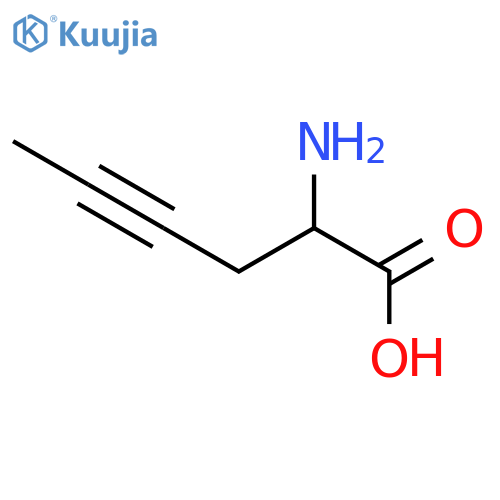Cas no 29834-75-1 (2-aminohex-4-ynoic acid)

2-aminohex-4-ynoic acid structure
商品名:2-aminohex-4-ynoic acid
2-aminohex-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hexynoic acid, 2-amino-
- 2-aminohex-4-ynoic acid
- (±)-2-AMINO-4-HEXYNOIC ACID
- DL-BUTYNYLGLYCINE
- DTXSID40966959
- AKOS011594960
- CS-0235011
- 52523-53-2
- 2-Amino-4-hexynoic acid
- DB-292727
- 2-aminohex-4-ynoicacid
- 29834-75-1
- EN300-151741
- F8881-2802
- NSC134451
- DTXSID40276681
- SCHEMBL455292
- NSC-134451
-
- インチ: InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)
- InChIKey: VDWGCMRALYSYJV-UHFFFAOYSA-N
- ほほえんだ: CC#CCC(N)C(O)=O
計算された属性
- せいみつぶんしりょう: 127.06337
- どういたいしつりょう: 127.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- 密度みつど: 1.16
- ふってん: 264.4°C at 760 mmHg
- フラッシュポイント: 113.7°C
- 屈折率: 1.512
- PSA: 63.32
2-aminohex-4-ynoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305681-50mg |
2-Amino-4-hexynoic acid |
29834-75-1 | 97% | 50mg |
¥4791.00 | 2024-08-03 | |
| Enamine | EN300-151741-0.05g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 0.05g |
$63.0 | 2025-03-21 | |
| Enamine | EN300-151741-0.5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 0.5g |
$212.0 | 2025-03-21 | |
| Life Chemicals | F8881-2802-2.5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95%+ | 2.5g |
$1340.0 | 2023-09-06 | |
| Life Chemicals | F8881-2802-5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95%+ | 5g |
$2010.0 | 2023-09-06 | |
| Enamine | EN300-151741-0.1g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 0.1g |
$94.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305681-250mg |
2-Amino-4-hexynoic acid |
29834-75-1 | 97% | 250mg |
¥10249.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305681-100mg |
2-Amino-4-hexynoic acid |
29834-75-1 | 97% | 100mg |
¥6609.00 | 2024-08-03 | |
| Life Chemicals | F8881-2802-0.5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95%+ | 0.5g |
$636.0 | 2023-09-06 | |
| Enamine | EN300-151741-100mg |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 100mg |
$306.0 | 2023-09-27 |
29834-75-1 (2-aminohex-4-ynoic acid) 関連製品
- 23235-03-2(H-D-Pra-OH)
- 23235-01-0((S)-2-Aminopent-4-ynoic acid)
- 64165-64-6(DL-Propargylglycine)
- 87205-47-8((2R)-2-aminopent-4-ynoic acid;hydrochloride)
- 29834-76-2((2S)-2-aminohex-4-ynoic acid)
- 50428-03-0(DL-Propargylglycine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
